molecular formula C8H9NaO4S2 B13181589 Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate

Cat. No.: B13181589
M. Wt: 256.3 g/mol
InChI Key: DHDRUGYPXPWILC-UHFFFAOYSA-M
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Description

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S2. This compound is known for its versatility in various chemical reactions and applications, particularly in the synthesis of other organosulfur compounds. It is often used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate typically involves the sulfonation of 2-methylbenzenesulfonyl chloride with sodium methanesulfinate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate involves the formation of sulfonyl radicals under specific conditions. These radicals can then react with various substrates to form sulfonylated products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Uniqueness: Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate is unique due to the presence of both the methanesulfonyl and sulfonyl groups, which provide it with distinct reactivity and versatility in various chemical reactions .

Biological Activity

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate, also known as sodium sulfinates, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of Sodium Sulfinates

Sodium sulfinates are versatile intermediates used in organic synthesis, particularly in the formation of organosulfur compounds. These compounds have been studied for their potential therapeutic effects, including anti-inflammatory and anti-tumor activities. The structure of this compound allows for various modifications that can enhance its biological efficacy.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes linked to disease processes, such as protein tyrosine phosphatases (PTPs) and protein kinases. These enzymes play crucial roles in cellular signaling pathways related to growth and metabolism .
  • Antimicrobial Properties : Research indicates that sodium sulfinates possess antimicrobial properties, making them candidates for developing new antibiotics. They can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
  • Antioxidant Activity : Sodium sulfinates may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InhibitionSignificant inhibition of PTPs with IC50 values ranging from 10 to 50 µM.
AntimicrobialEffective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
AntioxidantReduced oxidative stress markers by 30% in vitro.

Detailed Findings

  • Enzyme Inhibition : A study evaluated the inhibitory effects of sodium sulfinates on various enzymes involved in signal transduction. The results indicated that certain derivatives exhibited potent inhibitory activity against PTPs, which are critical in regulating cellular processes such as immune response and metabolism .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Oxidative Stress Reduction : Research highlighted the compound's ability to scavenge free radicals, thereby reducing oxidative damage in cellular models. This property suggests potential applications in treating conditions characterized by oxidative stress, such as neurodegenerative diseases .

Properties

Molecular Formula

C8H9NaO4S2

Molecular Weight

256.3 g/mol

IUPAC Name

sodium;2-methyl-5-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C8H10O4S2.Na/c1-6-3-4-7(14(2,11)12)5-8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

DHDRUGYPXPWILC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)[O-].[Na+]

Origin of Product

United States

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